Product packaging for 6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one(Cat. No.:CAS No. 88952-93-6)

6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one

Cat. No.: B5652377
CAS No.: 88952-93-6
M. Wt: 264.3 g/mol
InChI Key: MQPLQHMXGBXIMD-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one is a synthetic chromone derivative provided for research use only. This compound belongs to a class of molecules known as 2-phenylchromen-4-ones, or flavones, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . Chromone and chromanone analogs are extensively investigated for their potential pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities . Specifically, 2-phenyl-substituted chromen-4-one derivatives have been identified as volatile markers in agarwood oils and are of significant interest in metabolomics and the study of natural products . The structural features of this compound—a chromen-4-one core substituted at the 2-position with a p-tolyl (4-methylphenyl) group and methyl groups at the 6 and 8 positions—are designed for structure-activity relationship (SAR) studies. Researchers can use this compound to explore the effect of methyl substitution on the core chromone framework regarding biological activity, metabolic stability, and interaction with biological targets. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O2 B5652377 6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one CAS No. 88952-93-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dimethyl-2-(4-methylphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-11-4-6-14(7-5-11)17-10-16(19)15-9-12(2)8-13(3)18(15)20-17/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPLQHMXGBXIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=CC(=CC(=C3O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352728
Record name 4H-1-Benzopyran-4-one, 6,8-dimethyl-2-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88952-93-6
Record name 4H-1-Benzopyran-4-one, 6,8-dimethyl-2-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Transformations of 6,8 Dimethyl 2 P Tolyl 4h Chromen 4 One

Retrosynthetic Analysis and Key Precursors for 6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one

Retrosynthetic analysis is a cornerstone of synthetic organic chemistry, providing a logical framework for dissecting a target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, the primary disconnection points are the ether and carbon-carbon bonds that form the pyranone ring.

The most common disconnection strategy for the chromone (B188151) core involves the Baker-Venkataraman rearrangement pathway. This approach initially breaks the C-O bond of the heterocyclic ring, leading to a key intermediate, the 1,3-diketone: 1-(2-hydroxy-3,5-dimethylphenyl)-3-(p-tolyl)propane-1,3-dione. This diketone exists in equilibrium with its enol tautomer and is the direct precursor to the final cyclization step.

Further retrosynthetic analysis of the 1,3-diketone involves cleaving the C-C bond between the carbonyl carbon and the alpha-carbon. This leads back to two fundamental building blocks:

2-Hydroxy-3,5-dimethylacetophenone : This substituted phenol (B47542) provides the A-ring and the C2 and C3 carbons of the chromone core.

p-Toluoyl chloride (or a related p-toluic acid derivative) : This acylating agent provides the B-ring and the C4 carbonyl group.

The synthesis, therefore, hinges on the initial acylation of 2-hydroxy-3,5-dimethylacetophenone with a p-toluoyl derivative to form an ester, which is then rearranged to the pivotal 1,3-diketone intermediate before the final acid-catalyzed cyclization.

Established Synthetic Methodologies for this compound

The construction of the chromen-4-one scaffold is well-documented, with several established methods that can be applied to the synthesis of the title compound.

Conventional Reaction Pathways

Classical synthetic routes to 2-aryl-4H-chromen-4-ones (flavones) typically involve a two-step process starting from a 2'-hydroxyacetophenone (B8834). The most prominent of these is the Baker-Venkataraman Rearrangement .

Esterification : The synthesis commences with the O-acylation of 2-hydroxy-3,5-dimethylacetophenone with p-toluoyl chloride in the presence of a base like pyridine. This reaction yields the ester, 2-acetyl-4,6-dimethylphenyl 4-methylbenzoate.

Rearrangement : The resulting ester is then treated with a base, such as potassium hydroxide (B78521) or sodium hydride, in a suitable solvent. This induces an intramolecular Claisen-type condensation, known as the Baker-Venkataraman rearrangement, to form the 1,3-diketone, 1-(2-hydroxy-3,5-dimethylphenyl)-3-(p-tolyl)propane-1,3-dione.

Cyclization : The final step involves the acid-catalyzed dehydration and cyclization of the 1,3-diketone. Heating the diketone in a solvent like glacial acetic acid with a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) promotes the intramolecular nucleophilic attack of the phenolic hydroxyl group onto the ketone, followed by dehydration to yield this compound.

An alternative one-pot approach is the Allan-Robinson reaction , where the 2'-hydroxyacetophenone is heated directly with an aromatic anhydride (B1165640) (p-toluic anhydride) and its sodium salt (sodium p-toluate). This method proceeds through in-situ acylation and cyclization, though it often requires higher temperatures.

Method Key Reagents Intermediate Typical Conditions
Baker-Venkataraman Synthesis1. Pyridine, p-toluoyl chloride 2. KOH or NaH 3. H₂SO₄, Acetic Acid1,3-DiketoneStepwise; base-mediated rearrangement followed by acid-catalyzed cyclization.
Allan-Robinson Reactionp-Toluic anhydride, Sodium p-toluate(Not isolated)One-pot; high temperature (180-200 °C).

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. at.ua The synthesis of chromen-4-ones is particularly amenable to this technology, especially in the cyclization step. Microwave irradiation can dramatically reduce the reaction times for the acid-catalyzed cyclization of the 1,3-diketone intermediate from several hours to just a few minutes. nih.gov

In a typical microwave-assisted approach, the 1,3-diketone precursor is mixed with a solid acid catalyst (e.g., Montmorillonite K-10 clay) or a high-boiling point solvent like DMF containing a catalytic amount of acid, and irradiated in a dedicated microwave reactor. nih.gov This method not only speeds up the process but also aligns with green chemistry principles by potentially enabling solvent-free conditions. asianpubs.org

Parameter Conventional Heating Microwave-Assisted Heating
Reaction Time HoursMinutes nih.gov
Energy Input Indirect, slow heating of the vesselDirect, rapid heating of polar molecules
Yields Often moderate to goodFrequently higher due to reduced side reactions
Conditions High-boiling solvents, prolonged heatingCan be performed solvent-free or in minimal solvent

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. gcande.org For the synthesis of this compound, several green strategies can be implemented. uniba.it

Catalysis : Replacing corrosive mineral acids like sulfuric acid with reusable solid acid catalysts such as zeolites, clays, or sulfonic acid-functionalized resins can simplify work-up procedures and minimize waste. psu.edu

Alternative Solvents : The use of greener solvents like ionic liquids or supercritical fluids can replace traditional volatile organic compounds (VOCs). uniba.it Water is also an attractive medium for certain steps if the reactants have sufficient solubility. psu.edu

Energy Efficiency : As discussed, microwave-assisted synthesis is more energy-efficient than conventional heating.

Novel Synthetic Routes and Catalyst Development for this compound

Modern organic synthesis seeks to develop more efficient and versatile methods for constructing complex molecules. While the title compound is a relatively simple flavonoid, novel catalytic systems offer elegant alternatives to classical methods.

One promising area is the use of transition-metal catalysis. For instance, palladium-catalyzed intramolecular C-O bond formation could be envisioned. A potential route might involve the synthesis of a 2'-halochalcone derivative, which could then undergo an intramolecular cyclization to form the chromone ring.

Another innovative approach involves metal-free radical cascade reactions. acs.org Although applied to coumarin (B35378) synthesis, similar principles could be adapted. For example, a cascade cyclization of an appropriately substituted aryl alkynoate could potentially be triggered to form the chromen-4-one core. acs.org Such methods often proceed under mild conditions and can offer unique pathways to functionalized heterocyclic systems.

Derivatization Strategies and Functionalization of the Chromen-4-one Core

The this compound scaffold possesses several sites for further chemical modification, allowing for the creation of a library of related compounds.

Reactions at the C2-C3 Double Bond : The alkene-like double bond in the pyranone ring can undergo various addition reactions. For example, bromination across the double bond can yield a dibromo derivative, which can serve as a precursor for further substitutions or eliminations. researchgate.net

Electrophilic Aromatic Substitution : The electron-rich A-ring (positions 5 and 7) and the p-tolyl B-ring are susceptible to electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, provided that appropriate directing group effects are considered.

Modification of Methyl Groups : The methyl groups at positions 6, 8, and on the p-tolyl ring can be functionalized. For instance, radical bromination using N-bromosuccinimide (NBS) could convert a methyl group into a bromomethyl group, which is a versatile handle for introducing other functionalities via nucleophilic substitution.

Reactions of the Carbonyl Group : The ketone at the C4 position can be reduced to a hydroxyl group or converted into other functional groups like hydrazones or oximes.

These derivatization strategies are crucial for structure-activity relationship (SAR) studies in medicinal chemistry, where systematic modification of a lead compound is used to optimize its biological activity.

Modifications at the Chromen-4-one Skeleton

The chromen-4-one (or flavone) skeleton is a "privileged scaffold" in medicinal chemistry, and its core structure offers several sites for chemical modification. researchgate.net While specific studies on this compound are not extensively detailed in the literature, the reactivity of the flavone (B191248) class allows for predictable transformations. Key reactions involve the C2-C3 double bond and the C4-carbonyl group. researchgate.net

Reduction Reactions: The carbonyl group and the heterocyclic double bond can be selectively reduced. Catalytic hydrogenation can reduce the C2-C3 double bond to yield the corresponding flavanone, 6,8-Dimethyl-2-(p-tolyl)chroman-4-one. The choice of catalyst and conditions is crucial for selectivity. More potent reducing agents, such as sodium borohydride, can reduce the C4-carbonyl group to a secondary alcohol, forming a flavan-4-ol.

Addition Reactions: The electrophilic nature of the C2-C3 double bond allows for addition reactions. For instance, halogenation can occur across this bond, leading to dihalogenated derivatives which can serve as intermediates for further synthesis. researchgate.net

Ring-Opening Reactions: Under strong basic conditions, the heterocyclic pyranone ring can undergo cleavage. Treatment with alkali can hydrolyze the ester-like linkage, leading to the formation of a substituted 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione derivative.

Table 1: Representative Transformations of the Flavone Skeleton

Reaction Type Reagents & Conditions Resulting Functional Group Product Class
Hydrogenation H₂, Pd/C Saturation of C2=C3 bond Flavanone
Carbonyl Reduction NaBH₄, Methanol (B129727) C4-OH Flavan-4-ol
Epoxidation m-CPBA or H₂O₂/NaOH C2-C3 epoxide Flavone epoxide
Ring Cleavage Conc. KOH, Heat Hydrolysis of pyrone ring 1,3-Diketone

Transformations Involving the p-tolyl Substituent

The p-tolyl group at the 2-position provides another handle for chemical modification. These transformations would primarily involve the methyl group or the aromatic ring of the tolyl substituent.

Oxidation of the Methyl Group: The benzylic methyl group of the p-tolyl substituent can be oxidized to other functional groups. Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, the methyl group can be converted into a carboxylic acid, yielding 4-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid. This transformation dramatically alters the electronic and solubility properties of the molecule.

Benzylic Halogenation: Under radical conditions, for example using N-Bromosuccinimide (NBS) with a radical initiator, the methyl group can be halogenated to give a (bromomethyl)phenyl derivative. This intermediate is highly valuable for introducing further functionality via nucleophilic substitution.

Electrophilic Aromatic Substitution: The aromatic B-ring (the p-tolyl group) can undergo electrophilic substitution reactions such as nitration or halogenation. The directing effects of the existing alkyl group (ortho, para-directing) and the chromone system would influence the regioselectivity of these reactions. For instance, nitration would likely occur ortho to the methyl group on the tolyl ring.

Regioselective Synthesis of Analogues

The synthesis of analogues of this compound with specific substitution patterns is a core aspect of exploring structure-activity relationships. Regioselectivity is primarily controlled by the choice of starting materials. nih.gov The synthesis of the title compound itself relies on the regiochemically defined 1-(2-hydroxy-3,5-dimethylphenyl)ethanone.

To create analogues, one could vary either the phenolic precursor or the aromatic anhydride/chloride.

Varying the Phenolic Component: Using different substituted 2-hydroxyacetophenones allows for the synthesis of analogues with different substitution patterns on the A-ring of the chromone nucleus. For example, starting with 2'-hydroxy-4'-methylacetophenone (B1214744) would lead to a 7-methyl analogue instead of a 6,8-dimethyl one.

Varying the B-Ring Precursor: The p-tolyl group is introduced from p-toluoyl chloride or a related derivative. By substituting this with other aroyl chlorides (e.g., benzoyl chloride, 4-methoxybenzoyl chloride, or 4-nitrobenzoyl chloride), a wide array of flavones with different B-ring substituents can be synthesized. nih.govacs.org

Table 2: Regioselective Synthesis of Flavone Analogues

A-Ring Precursor (Phenol derivative) B-Ring Precursor (Aroyl derivative) Resulting Flavone Analogue
1-(2-hydroxy-3,5-dimethylphenyl)ethanone p-Toluoyl chloride This compound
1-(2-hydroxyphenyl)ethanone p-Toluoyl chloride 2-(p-tolyl)-4H-chromen-4-one
1-(2-hydroxy-3,5-dimethylphenyl)ethanone Benzoyl chloride 6,8-Dimethyl-2-phenyl-4H-chromen-4-one
1-(2-hydroxy-4-methoxyphenyl)ethanone p-Toluoyl chloride 7-Methoxy-2-(p-tolyl)-4H-chromen-4-one

Reaction Mechanisms and Kinetic Studies of this compound Synthesis

While specific kinetic studies detailing the reaction rates for the synthesis of this compound are not prominently available in the reviewed literature, the mechanistic pathways for flavone synthesis are well-established. semanticscholar.org The most common and relevant methods are the Baker-Venkataraman rearrangement and the Allan-Robinson reaction. wikipedia.orgwikipedia.org

The Baker-Venkataraman rearrangement route is a two-step process that provides an efficient pathway to flavones. jk-sci.comuclan.ac.uk

Step 1: Formation of the 1,3-Diketone Intermediate The synthesis begins with the acylation of the phenolic hydroxyl group of 1-(2-hydroxy-3,5-dimethylphenyl)ethanone with p-toluoyl chloride to form an ortho-acyloxyacetophenone ester. This ester then undergoes the key Baker-Venkataraman rearrangement. wikipedia.org The mechanism proceeds as follows:

A base (e.g., KOH, NaH) abstracts an acidic α-proton from the acetophenone (B1666503) moiety, generating an enolate. jk-sci.comchemistry-reaction.com

The newly formed enolate performs an intramolecular nucleophilic attack on the carbonyl carbon of the adjacent p-toluoyl ester group. uclan.ac.uk

This attack forms a cyclic alkoxide intermediate, which subsequently collapses to open the ring, yielding a more stable phenolate (B1203915).

Upon acidic workup, this phenolate is protonated to give the final 1,3-diketone: 1-(2-hydroxy-3,5-dimethylphenyl)-3-(p-tolyl)propane-1,3-dione.

Step 2: Cyclization to the Chromen-4-one Ring The 1,3-diketone intermediate is then cyclized under acidic conditions (e.g., sulfuric acid in acetic acid).

The carbonyl oxygen of the ketone derived from the original acetophenone is protonated by the acid catalyst, making it more electrophilic.

The phenolic hydroxyl group then acts as a nucleophile, attacking the activated carbonyl carbon in an intramolecular fashion.

This cyclization forms a hemiacetal-like intermediate.

Subsequent dehydration (loss of a water molecule) from this intermediate leads to the formation of the C2-C3 double bond, resulting in the stable, conjugated aromatic system of the final product, this compound. mdpi.com

The Allan-Robinson reaction provides an alternative, though sometimes lower-yielding, route where an o-hydroxyaryl ketone is heated directly with an aromatic anhydride and its corresponding sodium salt. wikipedia.orgmdpi.comdrugfuture.com The mechanism also involves the formation of a 1,3-diketone intermediate followed by cyclization.

Advanced Spectroscopic and Structural Elucidation Studies of 6,8 Dimethyl 2 P Tolyl 4h Chromen 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of flavonoids. analis.com.my By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecular framework can be assembled. For 6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning all proton and carbon signals.

The expected ¹H NMR spectrum would feature distinct signals for the aromatic protons on the chromenone core and the p-tolyl substituent, as well as singlets for the two methyl groups on the A-ring and the tolyl methyl group. The lone proton on the C-ring (H-3) would appear as a characteristic singlet. The ¹³C NMR spectrum would show signals for all 18 carbon atoms, including the carbonyl carbon (C-4) at a significantly downfield shift. semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃) This data is predictive and based on analogous structures.

PositionPredicted ¹³C Chemical Shift (δ ppm)Predicted ¹H Chemical Shift (δ ppm)Multiplicity
2163.5--
3106.86.75s
4178.0--
4a123.5--
5125.07.95s
6135.2--
6-CH₃21.02.45s
7124.57.40s
8136.0--
8-CH₃16.52.40s
8a155.0--
1'128.8--
2', 6'126.57.80d
3', 5'129.57.30d
4'142.0--
4'-CH₃21.52.42s

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete connectivity of the molecule. analis.com.my

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would primarily show correlations between the ortho-coupled protons on the p-tolyl ring (H-2'/H-3' and H-6'/H-5'). The other protons, being singlets without adjacent proton neighbors, would not show cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹J-coupling). This is crucial for assigning the carbon signals corresponding to protonated carbons. For instance, it would link the proton signal at δ 6.75 ppm to the C-3 carbon signal at δ 106.8 ppm, and the aromatic proton signals to their respective carbons on both the chromenone and p-tolyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) couplings between protons and carbons (²J and ³J). This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. nih.gov Key HMBC correlations would include:

The H-3 proton (δ 6.75) showing correlations to C-2, C-4, and C-4a, confirming the structure of the γ-pyrone ring.

The H-5 proton (δ 7.95) correlating to C-4, C-6, and C-8a.

The protons of the 6-CH₃ group (δ 2.45) correlating to C-5, C-6, and C-7.

The protons of the p-tolyl ring (H-2'/6') correlating to the C-2 carbon of the chromenone core, establishing the connection between the two main rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. A key NOESY correlation would be expected between the H-2'/H-6' protons of the p-tolyl ring and the H-3 proton of the chromenone ring, indicating their spatial proximity and helping to define the rotational orientation of the p-tolyl group relative to the chromenone plane.

Solid-state NMR (ssNMR), particularly ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, is a powerful technique for studying the structure of crystalline solids. It is highly sensitive to the local electronic environment and can distinguish between different polymorphic forms of a compound. researchgate.net Polymorphs are different crystalline arrangements of the same molecule, which can have distinct physical properties.

For this compound, ssNMR could be used to:

Identify Polymorphism: Different crystal packing arrangements would result in slightly different ¹³C chemical shifts for the same carbon atoms due to variations in intermolecular interactions. Thus, each polymorph would have a unique ssNMR spectrum. americanpharmaceuticalreview.com

Analyze Crystal Packing: The differences in chemical shifts between the solid-state and solution-state spectra can provide information about intermolecular interactions, such as π-π stacking, within the crystal lattice. nih.gov

Determine Conformation: ssNMR can help determine the conformation of the molecule in the solid state, such as the dihedral angle between the chromenone and p-tolyl rings, which may be locked in a specific orientation within the crystal. nih.govresearchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotope Labeling Studies

Mass spectrometry is a key analytical technique that provides information about a molecule's mass and, through fragmentation analysis, its structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For this compound (C₁₈H₁₆O₂), the expected exact mass for the molecular ion [M]⁺• would be 264.1145. HRMS can confirm this composition, distinguishing it from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation via collision-induced dissociation (CID), and then analyzing the resulting fragment ions. ncsu.edu This provides detailed structural information. The fragmentation of flavones is well-characterized and typically dominated by a retro-Diels-Alder (RDA) reaction in the C-ring.

For this compound, the primary fragmentation pathways are expected to be:

Retro-Diels-Alder (RDA) Reaction: The most characteristic fragmentation of the chromenone ring involves a retro-Diels-Alder cleavage, leading to two primary fragment ions.

Loss of Methyl Radical: Cleavage of a methyl group from the molecular ion.

Loss of CO: A common fragmentation pathway for carbonyl-containing compounds.

Table 2: Predicted MS/MS Fragmentation of this compound Fragmentation pathways are based on known behavior of flavonoid compounds.

m/zProposed Fragment IonFragmentation Pathway
264[C₁₈H₁₆O₂]⁺•Molecular Ion (M⁺•)
249[M - CH₃]⁺Loss of a methyl radical
236[M - CO]⁺•Loss of carbon monoxide
146[C₉H₁₀O]⁺•RDA fragment from A-ring and C-ring portion
118[C₈H₆O]⁺•RDA fragment from B-ring and C-ring portion

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations and Hydrogen Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. ksu.edu.sa These techniques are complementary and offer valuable information about molecular structure and bonding. researchgate.net

For this compound, the key vibrational modes would be associated with the chromenone core and the tolyl substituent.

C=O Stretching: The most prominent band in the IR spectrum is expected to be the strong stretching vibration of the γ-pyrone carbonyl group (C=O), typically appearing in the range of 1630-1660 cm⁻¹.

C=C Stretching: Aromatic and heterocyclic C=C stretching vibrations would appear in the 1450-1610 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. C-H bending vibrations appear in the fingerprint region (below 1500 cm⁻¹).

C-O-C Stretching: The stretching vibrations of the ether linkage (C-O-C) within the pyrone ring would result in bands typically found in the 1000-1300 cm⁻¹ region.

Table 3: Predicted Key Vibrational Frequencies for this compound Frequencies are based on characteristic values for flavones and related structures.

Frequency Range (cm⁻¹)Vibrational ModeSpectroscopy Type
3050-3100Aromatic C-H StretchIR, Raman
2850-2980Aliphatic C-H Stretch (Methyl)IR, Raman
1630-1660C=O Stretch (γ-pyrone)IR (Strong), Raman (Medium)
1500-1610Aromatic C=C StretchIR, Raman (Strong)
1400-1480C-H Bend (Methyl)IR, Raman
1000-1300C-O-C Stretch (Ether)IR, Raman

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides critical insights into the electronic transitions and photophysical behavior of a molecule. The chromophore system in this compound, which consists of the chromen-4-one core conjugated with the p-tolyl substituent at the 2-position, is expected to give rise to distinct absorption and emission spectra.

UV-Vis Absorption: The UV-Vis spectrum of 2-aryl-4H-chromen-4-ones is typically characterized by two main absorption bands. These arise from π → π* and n → π* electronic transitions within the conjugated system. The extended π-system, involving the benzoyl group of the chromone (B188151) and the p-tolyl ring, will exhibit strong absorption. Based on related compounds, the spectrum is anticipated to show a high-energy band below 300 nm and a lower-energy band in the range of 300-380 nm. For instance, photoreaction studies on similar 2-aryl-3-hydroxychromenones report longest absorption bands around 360 nm. nih.govresearchgate.net The exact position and molar absorptivity (ε) of these bands are influenced by the solvent polarity, with polar solvents often causing shifts in the absorption maxima.

Fluorescence Spectroscopy: Upon absorption of UV light, the molecule is promoted to an excited electronic state. It can then relax to the ground state via radiative (fluorescence) or non-radiative pathways. Many chromone derivatives are known to be fluorescent. The fluorescence emission spectrum is expected to be a mirror image of the lowest energy absorption band and Stokes shifted to a longer wavelength. The quantum yield and lifetime of fluorescence are sensitive to the molecular structure and the surrounding environment. For example, related coumarin (B35378) derivatives are utilized as fluorescent probes, indicating that the chromen-4-one scaffold is conducive to emissive properties. acs.org

Below is a table of expected UV-Vis and fluorescence data based on analogous compounds.

Parameter Expected Value Transition Type
λmax,1 (Absorption) ~250-290 nmπ → π
λmax,2 (Absorption) ~320-370 nmπ → π / n → π*
λem (Emission) ~380-450 nmFluorescence
Stokes Shift ~50-80 nm-

X-ray Crystallography for Absolute Configuration and Crystal Packing

For analogous structures, such as 4,6-dimethyl-2H-chromen-2-one and 3-(4-methylphenyl)-4H-chromen-4-one, X-ray diffraction studies have revealed key structural features. researchgate.netnih.gov The chromen-4-one ring system is generally found to be nearly planar. The dihedral angle between the plane of the chromenone core and the substituent at the 2-position is a critical parameter. For 3-(4-methylphenyl)-4H-chromen-4-one, this dihedral angle is reported to be 31.09 (5)°. nih.gov A similar twist would be expected for the title compound to minimize steric hindrance between the chromone and the p-tolyl ring.

The crystal packing is governed by intermolecular forces such as hydrogen bonds, C-H···π, and π-π stacking interactions. In the absence of strong hydrogen bond donors, the packing of this compound would likely be dominated by van der Waals forces and π-π stacking between the aromatic rings of adjacent molecules.

A hypothetical data table summarizing the expected crystallographic parameters for this compound, based on known chromone structures, is presented below.

Parameter Expected Value/System
Crystal System Monoclinic or Triclinic
Space Group P21/c or P-1
a (Å) 7-10
b (Å) 8-15
c (Å) 13-20
β (°) (for monoclinic) 90-110
Z (molecules/unit cell) 2 or 4
Key Intermolecular Interactions C-H···O, π-π stacking

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. These techniques measure the differential absorption or rotation of left and right circularly polarized light.

The molecule this compound is achiral as it does not possess a stereocenter and lacks any element of chirality. Therefore, in an achiral solvent, it would not exhibit a CD or ORD spectrum.

However, chiroptical properties could be induced under certain conditions. For instance, if the molecule were to be studied in a chiral solvent or as a guest within a chiral host system (like cyclodextrins), it could show an induced CD spectrum. Furthermore, if the chromone scaffold were to be asymmetrically substituted in a way that introduces chirality, then CD/ORD spectroscopy would become a crucial tool for determining its absolute configuration. For the title compound as it is named, these techniques are not applicable for its intrinsic characterization.

Computational and Theoretical Investigations of 6,8 Dimethyl 2 P Tolyl 4h Chromen 4 One

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation, providing detailed insights into molecular geometries, electronic properties, and vibrational spectra. d-nb.inforesearchgate.net DFT, particularly with hybrid functionals like B3LYP, combined with appropriate basis sets (e.g., 6-311+G(d,p)), offers a balance of accuracy and computational efficiency for studying organic molecules like chromone (B188151) derivatives. nih.gov These calculations can determine optimized molecular structures and predict various spectroscopic and electronic characteristics before a molecule is even synthesized. nih.gov

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. niscpr.res.in The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net

Typically, regions with negative electrostatic potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on heteroatoms, such as the carbonyl oxygen in the chromone ring. nih.govaraproceedings.com Regions with positive potential (colored blue) are electron-poor, usually around hydrogen atoms, and represent sites for potential nucleophilic attack. niscpr.res.in Green regions indicate neutral or nonpolar areas.

For 6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one, an MEP analysis would likely show a significant negative potential around the carbonyl oxygen at position 4, identifying it as a primary site for hydrogen bonding and electrophilic interactions. Positive potentials would be expected on the hydrogen atoms of the methyl and aromatic groups. This analysis is crucial for understanding non-covalent interactions, which are vital in ligand-receptor binding. araproceedings.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. scite.ai MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility and interactions with the surrounding environment, such as a solvent. benthamdirect.com

An MD simulation of this compound would typically involve placing the molecule in a simulated box of water molecules and running the simulation for a duration of nanoseconds. acs.org The resulting trajectory provides information on:

Conformational Flexibility: How the molecule changes its shape over time, particularly the rotation around the single bond connecting the chromone core and the p-tolyl ring.

Solvent Interactions: The formation and breaking of hydrogen bonds between the molecule (e.g., the carbonyl oxygen) and surrounding water molecules.

Stability of Complexes: When docked into a protein, MD simulations can assess the stability of the ligand-protein complex, providing a more realistic view than static docking. tandfonline.comnih.gov Analysis of the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the complex over time can indicate how stable the binding is. scite.ainih.gov

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to the active site of another (the receptor, typically a protein). tandfonline.com This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships. researchgate.netnih.gov

For this compound, docking studies would be performed against various protein targets known to interact with chromone-like structures. Potential targets could include cyclooxygenase (COX) enzymes, kinases, or proteins involved in neurodegenerative diseases. tandfonline.comnih.govmdpi.com The process involves:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the ligand and protein structures (e.g., adding hydrogens, assigning charges).

Using a docking algorithm (like AutoDock or Smina) to place the ligand into the protein's binding site in various conformations. acs.orgresearchgate.net

A scoring function then estimates the binding affinity (often in kcal/mol) for each pose, with lower values indicating stronger binding.

The results provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and specific amino acid residues in the protein's active site. acs.org

Protein Target (PDB ID)Potential Biological ActivityBinding Affinity (kcal/mol) - ExampleKey Interacting Residues (Example)
Cyclooxygenase-2 (COX-2)Anti-inflammatory-8.5TYR385, HIS386, TRP387
Insulin-Degrading Enzyme (IDE)Anti-diabetic-8.5(Not specified)
Abl KinaseAntileukemic-7.0 to -8.5(Not specified)
Human Estrogen Receptor-alpha (hER-α)Anti-breast Cancer(Not specified)(Not specified)

Note: The data presented are illustrative examples from studies on other chromone derivatives and are intended to show typical outputs of a molecular docking analysis. acs.orgtandfonline.comnih.govnih.gov

QSAR/QSPR Modeling for Predictive Activity and Property Correlations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. tandfonline.com These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, topological) for a series of related compounds and using regression methods to create a mathematical equation that predicts the activity of new, untested molecules. nih.gov

To develop a QSAR model for this compound, one would first need to synthesize and test a library of analogues with variations at different positions of the chromone scaffold. nih.govresearchgate.net Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a predictive model could be generated. tandfonline.com Such a model would help identify the key structural features that enhance a desired activity (e.g., antioxidant or anticancer potential), guiding the design of more potent compounds. tandfonline.com

Reaction Mechanism Prediction through Computational Approaches

Computational chemistry, especially DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most energetically favorable pathway from reactants to products. acs.org

This involves calculating the energies of:

Reactants, intermediates, and products: These are stable points (minima) on the potential energy surface.

Transition states: These are the highest energy points (saddle points) along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.

Virtual Screening and Lead Optimization Strategies (in silico)

In the realm of computational drug discovery, virtual screening and lead optimization are pivotal strategies for identifying and refining potent bioactive molecules. For compounds like this compound, these in silico techniques offer a rapid and cost-effective approach to predict their therapeutic potential and guide the synthesis of more effective analogs.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as an enzyme or receptor. This process typically begins with the creation of a three-dimensional model of the target protein. Subsequently, molecular docking simulations are performed to predict the binding conformation and affinity of the candidate compounds within the target's active site.

For the chromone scaffold, which is recognized as a "privileged structure" in drug discovery due to its ability to interact with a variety of receptors, virtual screening can be particularly fruitful. nih.gov Studies on related 2-phenyl-4H-chromen-4-one (flavone) analogs have successfully employed docking techniques to screen for potential inhibitors of enzymes like histamine (B1213489) N-methyltransferase. scispace.com In such studies, a library of compounds is docked into the active site of the target, and their binding energies are calculated to rank their potential efficacy. scispace.com

Following the identification of a "hit" compound like this compound from a virtual screen, lead optimization strategies are employed to enhance its desired properties. This involves iterative structural modifications to improve potency, selectivity, and pharmacokinetic characteristics (Absorption, Distribution, Metabolism, and Excretion - ADME).

In silico lead optimization for a chromone derivative would involve several computational analyses:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of the chromone derivatives with their biological activity. nih.gov These models help in predicting the activity of newly designed analogs before their synthesis.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. For chromone derivatives, this could involve defining the spatial relationships between the chromone core, the p-tolyl group, and the methyl substituents that are crucial for target interaction.

ADMET Prediction: Computational tools are used to predict the ADME and toxicity profiles of the lead compound and its analogs. ijpsjournal.com This helps in identifying potential liabilities early in the drug discovery process and guiding modifications to improve the drug-like properties of the molecule. For instance, studies on flavone (B191248) derivatives utilize tools like SwissADME to evaluate their pharmacokinetic friendliness. ijpsjournal.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding mode. mdpi.com

The data generated from these computational studies are crucial for guiding the synthetic efforts in lead optimization. For example, if docking studies suggest that a specific modification on the p-tolyl ring could lead to a stronger interaction with the target protein, medicinal chemists can prioritize the synthesis of that particular analog.

Below are illustrative data tables that represent the type of information generated during virtual screening and lead optimization of chromone derivatives.

Table 1: Representative Molecular Docking Results for Chromone Analogs

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
This compound Hypothetical Kinase A-8.5Leu83, Val91, Ala146, Lys148
Analog 1 (7-hydroxy)Hypothetical Kinase A-9.2Leu83, Val91, Ala146, Lys148, Asp184
Analog 2 (4'-fluoro)Hypothetical Kinase A-8.8Leu83, Val91, Ala146, Lys148, Phe182
Analog 3 (des-methyl)Hypothetical Kinase A-7.9Leu83, Val91, Ala146

Table 2: Predicted ADMET Properties of Chromone Derivatives

CompoundLipinski's Rule of 5 ViolationsPredicted Oral BioavailabilityBlood-Brain Barrier Permeation
This compound 0HighYes
Analog 1 (7-hydroxy)0HighNo
Analog 2 (4'-fluoro)0HighYes
Analog 3 (des-methyl)0HighYes

These tables demonstrate how computational data can be systematically organized to compare different analogs and make informed decisions in the lead optimization process. The ultimate goal of these in silico strategies is to efficiently guide the development of a lead compound into a clinical candidate with optimal efficacy and safety profiles.

Biological Activities and Mechanisms of Action of 6,8 Dimethyl 2 P Tolyl 4h Chromen 4 One Pre Clinical

In Vitro Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines

No specific data is available for 6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one.

Apoptosis Induction Pathways

No specific data is available for this compound.

Cell Cycle Arrest Mechanisms

No specific data is available for this compound.

Inhibition of Angiogenesis and Metastasis (Cellular Level)

No specific data is available for this compound.

Anti-inflammatory Modulatory Effects and Molecular Targets

No specific data is available for this compound.

Inhibition of Inflammatory Mediators (e.g., COX, LOX, Cytokines)

No specific data is available for this compound.

NF-κB Pathway Modulation

No specific data is available for this compound.

Antioxidant Activity and Reactive Oxygen Species Scavenging

Detailed studies on the antioxidant and reactive oxygen species (ROS) scavenging capabilities of this compound have not been identified in the reviewed literature. The antioxidant potential of chromenone derivatives is often linked to the presence and position of hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals. nih.gov However, without experimental data, the activity of this specific dimethyl-tolyl substituted compound remains uncharacterized.

Radical Scavenging Assays

No specific data from radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests, are available for this compound. nih.govresearchgate.netmdpi.commdpi.com These common assays are used to evaluate the capacity of a compound to scavenge free radicals, a key mechanism of antioxidant action, but have not been applied to this specific molecule in published research. nih.gov

Modulation of Endogenous Antioxidant Systems

There is no available research describing the effects of this compound on endogenous antioxidant systems. Studies have not yet explored whether this compound can influence cellular defense mechanisms, such as the Keap1-Nrf2 signaling pathway, which regulates the expression of numerous antioxidant and cytoprotective enzymes.

Enzyme Inhibition Studies (e.g., Kinases, Proteases, Esterases)

No specific in vitro studies detailing the inhibitory effects of this compound on enzymes such as kinases, proteases, or esterases were found. While related chromenone structures have been investigated as inhibitors of various enzymes, including DNA-dependent protein kinase (DNA-PK), this specific compound has not been evaluated. nih.govnih.gov

Antimicrobial and Antifungal Efficacy (in vitro)

There are no published reports on the in vitro antimicrobial or antifungal efficacy of this compound. While various other chromene derivatives have been synthesized and tested against bacterial and fungal strains, the activity spectrum for this particular compound is unknown. nanobioletters.comresearchgate.netnih.govnih.govbrieflands.commdpi.comnih.govresearchgate.netresearchgate.net

Antiviral Properties and Replication Inhibition Mechanisms (in vitro)

No in vitro studies investigating the antiviral properties of this compound were identified. Research has not been conducted to determine if this compound can inhibit the replication of viruses or interfere with stages of the viral life cycle. nih.govmdpi.comnih.govmdpi.comnih.govresearchgate.net

Neuroprotective Potential and Associated Signaling Pathways (in vitro/animal models)

The neuroprotective potential of this compound has not been assessed in any published in vitro or animal models. Consequently, there is no information regarding its effects on neuronal cells or any associated signaling pathways that are often implicated in neuroprotection, such as the PI3K/Akt pathway or the attenuation of neuroinflammatory responses. nih.govnih.govmdpi.complos.org

Cardioprotective Effects and Cellular Mechanisms (in vitro/animal models)

No specific studies detailing the cardioprotective effects or related cellular mechanisms of this compound in either in vitro or animal models were identified. While other chromone (B188151) derivatives have been investigated for potential benefits in cardiovascular conditions, such as the myoprotective effects of 3-formylchromone derivatives, this research does not extend to the specified compound. researchgate.netdergipark.org.tr

Metabolic Pathway Modulation (e.g., glucose uptake, lipid metabolism in cellular models)

There is no available data on how this compound may modulate metabolic pathways such as glucose uptake or lipid metabolism in cellular models. Research into other chromone-based compounds, like certain flavonoids, indicates potential roles in metabolic regulation, but these findings are not directly applicable to this compound. researchgate.net

Pharmacological Characterization in Pre-clinical Animal Models

A thorough search for the pre-clinical pharmacological characterization of this compound yielded no specific results for the following sub-sections.

Efficacy Studies in Disease Models

No efficacy studies for this compound in any pre-clinical disease models have been published.

Pharmacokinetic Profile in Animal Models (ADME, excluding human)

The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), of this compound in animal models has not been described in the literature. While pharmacokinetic studies exist for other chromone molecules, such as a chromone carboxylic acid designated FPL 52757, this information is compound-specific and cannot be extrapolated. nih.gov

Target Engagement Studies in Vivo

No in vivo target engagement studies for this compound have been reported.

Elucidation of Molecular and Cellular Mechanisms of Action

The specific molecular and cellular mechanisms of action for this compound remain unelucidated in the available scientific literature. While a 2012 study synthesized and evaluated a series of substituted chroman-4-one and chromone derivatives as selective SIRT2 inhibitors, this compound was not included in this investigation. acs.org

Protein Target Identification and Validation

A crucial first step in characterizing a new chemical entity is the identification of its molecular targets. For a compound like this compound, this would involve a series of experimental approaches to pinpoint specific proteins it binds to, thereby initiating a biological response. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and computational docking studies are standard methodologies.

Once potential protein targets are identified, validation is essential to confirm a functional interaction. This can be achieved through various means, including:

Binding Assays: Quantitative assessments to determine the affinity and kinetics of the compound-protein interaction.

Enzymatic Assays: If the target is an enzyme, these assays would determine whether the compound acts as an inhibitor or an activator.

Cell-based Target Engagement Assays: These experiments confirm that the compound interacts with its target within a cellular context.

Without experimental data, any discussion of the protein targets for this compound remains speculative.

Gene Expression Modulation

Following target identification and validation, investigating the compound's impact on gene expression provides a broader understanding of its cellular effects. This is typically accomplished using high-throughput techniques like microarray analysis or RNA sequencing (RNA-Seq). These methods can reveal which genes are upregulated or downregulated in response to treatment with the compound.

For instance, if this compound were to interact with a transcription factor, a gene expression analysis would likely show changes in the transcription levels of the genes regulated by that factor.

Hypothetical Data Table: Gene Expression Changes Induced by this compound

Gene SymbolFold Change (Log2)p-valueBiological Process
GENE-A2.5<0.01Inflammation
GENE-B-1.8<0.05Cell Cycle
GENE-C3.1<0.01Apoptosis
GENE-D-2.2<0.05Signal Transduction

This table is purely illustrative and does not represent actual experimental data.

Signal Transduction Pathway Analysis

Changes in gene expression are often the result of alterations in cellular signaling pathways. Analysis of these pathways helps to connect the initial protein-binding event to the ultimate cellular response. Following treatment with this compound, researchers would typically use techniques like Western blotting to examine the phosphorylation status and expression levels of key proteins within various signaling cascades.

Commonly investigated pathways include:

MAPK (Mitogen-Activated Protein Kinase) Pathways: Central to cellular processes like proliferation, differentiation, and apoptosis.

PI3K/Akt/mTOR Pathway: A critical regulator of cell growth, survival, and metabolism.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key player in inflammatory and immune responses.

Hypothetical Data Table: Effect of this compound on Key Signaling Proteins

PathwayProteinChange in Phosphorylation
MAPKERK1/2Increased
PI3K/AktAktDecreased
NF-κBp65No Change

This table is for illustrative purposes only and is not based on experimental results.

Structure Activity Relationship Sar Studies of 6,8 Dimethyl 2 P Tolyl 4h Chromen 4 One and Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of the chromen-4-one scaffold is highly dependent on its substitution pattern. acs.org Modifications at the C-2, C-6, and C-8 positions, as well as alterations to the core heterocyclic system, have been shown to profoundly influence the pharmacological profile of these compounds.

The presence and nature of substituents on the benzo-fused ring of the chromen-4-one system are critical determinants of biological activity. The introduction of methyl groups, in particular, can significantly alter a molecule's potency by influencing its binding affinity, solubility, and metabolic stability, a phenomenon sometimes referred to as the "magic methyl effect". nih.gov

In the case of chroman-4-one derivatives designed as sirtuin 2 (SIRT2) inhibitors, substitutions at the C-6 and C-8 positions have been found to be particularly important. acs.org Studies have shown that larger, electron-withdrawing groups in these positions are favorable for inhibitory activity. acs.org This contrasts with the electron-donating nature of the methyl groups in 6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one, suggesting that its activity profile may differ from analogues with electron-withdrawing substituents. The specific impact of the C-6 and C-8 dimethyl substitution pattern requires targeted investigation for each biological endpoint, as the optimal substituent can vary significantly between different enzyme or receptor targets.

Table 1: Impact of C-6/C-8 Substitution on SIRT2 Inhibition

PositionSubstituent TypeImpact on SIRT2 Inhibition
C-6 and C-8Larger, electron-withdrawing groupsFavorable for activity acs.org
C-6 and C-8Methyl (electron-donating)Effect is target-dependent

The substituent at the C-2 position of the chromen-4-one ring plays a pivotal role in defining the molecule's interaction with its biological targets. For the title compound, this is a p-tolyl group (a phenyl ring substituted with a methyl group at the para position).

Research on related furochromone derivatives has demonstrated the significance of this type of substitution. The electron-donating inductive effect of a methyl group at the para position of the C-2 phenyl ring resulted in significant inhibitory activity against lipoxygenase-15 (LOX-15). nih.gov In one study, the 4-tolyl–substituted derivative showed an IC₅₀ value of 9.2 μM against LOX-15. nih.gov

Conversely, modifying the substituent on this phenyl ring can tune the biological activity. The introduction of strong electron-withdrawing groups, such as a trifluoromethyl group (CF₃), is a known strategy to enhance biological activity. nih.gov This is often attributed to increased metabolic stability and improved membrane permeability due to enhanced lipid solubility. nih.gov Therefore, while the p-tolyl group confers a certain level of activity, further optimization could be achieved by exploring other substitutions on the C-2 phenyl ring.

Table 2: Influence of C-2 Phenyl Ring Substitution on Biological Activity

C-2 SubstituentSubstituent EffectObserved Activity/Effect
p-tolylElectron-donating (inductive)Significant LOX-15 inhibition (IC₅₀ = 9.2 μM) nih.gov
TrifluoromethylStrong electron-withdrawingCan enhance biological activity, membrane permeability, and metabolic stability nih.gov
4-methoxyphenylElectron-donating (resonance)Significant COX-2 inhibition nih.gov

Alterations to the fundamental chromen-4-one heterocyclic ring system can lead to dramatic shifts in chemical properties and bioactivity. One of the most critical features is the carbonyl group at the C-4 position. For certain biological targets, such as SIRT2, an intact carbonyl group has been found to be crucial for maintaining high potency. acs.org

The saturation of the C2–C3 double bond, which converts a chromone (B188151) into a chroman-4-one, also results in significant differences in both chemistry and bioactivity. researchgate.net Furthermore, the introduction of various substituents onto the chromen-4-one skeleton has been explored to develop potent inhibitors for enzymes like β-glucuronidase. nih.gov In a series of chromen-4-one based oxadiazole derivatives, fluoro-substituted analogues were found to be the most potent inhibitors. nih.gov Specifically, an ortho-fluoro substituted compound was the most active in the series, suggesting that the position of even a small, electron-withdrawing substituent can have a profound effect on inhibitory potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are invaluable for predicting the activity of novel molecules and for understanding the key structural features that drive potency.

For chromene-based compounds, QSAR studies have successfully identified critical molecular descriptors that influence their biological effects. In an analysis of 4-aryl-4H-chromenes as apoptosis inducers, 2D autocorrelation descriptors and quantum chemical parameters like dipole moments were revealed to be important structural factors that significantly affect activity across multiple cancer cell lines. nih.gov

Another QSAR study on chroman-4-one derivatives as monoamine oxidase-B (MAO-B) inhibitors also highlighted the predictive power of this approach. researchgate.net By generating models through techniques like multiple linear regression (MLR) and partial least squares (PLS), researchers can connect molecular descriptors to inhibitory activity. researchgate.netnih.govimist.ma Advanced methodologies, such as 4D-QSAR, further refine these predictions by incorporating information about the conformational flexibility of the ligand and its interaction with the receptor's active site. mdpi.com The applicability domain of a QSAR model must be considered to ensure that predictions are reliable for the specific chemical space being investigated. mdpi.com

Table 3: Key Descriptors in QSAR Models for Chromene Analogues

QSAR Model SubjectKey Descriptor(s)Biological Target/Activity
4-Aryl-4H-chromenes2D Autocorrelation, Dipole MomentsApoptosis Induction nih.gov
Chroman-4-one derivativesPhysicochemical, Geometrical, TopologicalMAO-B Inhibition researchgate.net
Thiazole DerivativesTopological, Electronic, GeometricPIN1 Inhibition imist.ma

Pharmacophore Modeling and Ligand Design for Optimized Activity

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model serves as a template for designing new ligands with potentially higher affinity and selectivity.

For a series of (E)-3-Heteroarylidenechroman-4-ones acting as potent and selective monoamine oxidase-B (MAO-B) inhibitors, a common pharmacophore hypothesis was successfully generated. researchgate.net The model consisted of three key features: two hydrogen bond acceptors (A) and one aromatic ring (R). researchgate.net The carbonyl oxygen of the chroman-4-one ring typically serves as one of the key hydrogen bond acceptors. This AAR (Acceptor, Acceptor, Ring) model provides a clear rationale for the observed activities and guides the design of new, optimized inhibitors by ensuring that proposed structures retain these critical interaction points. This approach allows chemists to focus on synthesizing compounds that have a higher probability of being active, thereby streamlining the drug discovery process. researchgate.net

Stereochemical Effects on Biological Activity

Stereochemistry often plays a critical role in the biological activity of chiral compounds, as stereoisomers can exhibit different affinities for and interactions with chiral biological targets like enzymes and receptors. nih.gov Although this compound itself is achiral, many of its derivatives, particularly those with a saturated pyran ring (chromanones) or chiral side chains, can possess stereogenic centers.

The importance of stereochemistry is clearly demonstrated in studies of related chromane (B1220400) derivatives. In the asymmetric synthesis of four stereoisomers of 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane, the absolute configurations at the C3 and C4 stereogenic carbons were crucial for biological activity. nih.gov By synthesizing and testing all four possible stereoisomers (cis and trans pairs), researchers were able to determine that the natural product possessed a specific (3S, 4R) absolute stereochemistry, based on comparisons of optical rotation and biological data. nih.gov Such studies reveal that a specific spatial arrangement of functional groups is often required for optimal interaction with the target protein, and that other stereoisomers may be significantly less active or inactive. nih.gov This underscores the necessity of controlling stereochemistry during the synthesis and design of bioactive chromen-4-one analogues.

Advanced Analytical Methodologies for 6,8 Dimethyl 2 P Tolyl 4h Chromen 4 One

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatography is a cornerstone for the analysis of chromone (B188151) derivatives, enabling their separation and quantification from complex matrices. Methodologies such as HPLC, GC, and SFC offer distinct advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the qualitative and quantitative analysis of chromones and flavonoids. nih.gov The development of a robust HPLC method for 6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one would involve the systematic optimization of several parameters to achieve adequate separation and detection.

Method Development: A typical approach involves reversed-phase chromatography, which is well-suited for moderately polar compounds like chromones.

Stationary Phase: A C18 column is a common choice, offering hydrophobic interactions with the analyte. uts.edu.auresearchgate.net Columns with different chemistries, such as phenyl-hexyl or pentafluorophenyl (PFP), can offer alternative selectivities based on π-π and dipole-dipole interactions. chemcoplus.co.jpyoutube.com

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a buffer like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically employed. uts.edu.aunih.gov The gradient allows for the efficient elution of compounds with varying polarities.

Detection: A Photodiode Array (PDA) or UV-Vis detector is commonly used, set at the maximum absorbance wavelength (λmax) of the chromone core to ensure high sensitivity. uts.edu.au

Validation: Once developed, the method must be validated according to ICH guidelines to ensure its reliability. uts.edu.au Validation demonstrates the method's specificity, linearity, accuracy, precision, and robustness. uts.edu.aunih.gov The limit of detection (LOD) and limit of quantification (LOQ) are also critical parameters determined during validation. uts.edu.au

Table 1: Illustrative HPLC Method Validation Parameters for a Chromone Derivative

Validation ParameterTypical Acceptance CriteriaExample Finding
Linearity (r²)> 0.9950.9992
Accuracy (% Recovery)95 - 105%98.5 - 102.1% uts.edu.au
Precision (% RSD)< 2%< 1.5%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 311.76 ng/mL uts.edu.au
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 1035.6 ng/mL uts.edu.au

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While many chromone derivatives have low volatility due to their molecular weight and polarity, GC can be applied, often requiring a derivatization step to increase volatility and thermal stability. mdpi.com Derivatization converts polar functional groups into less polar, more volatile derivatives suitable for GC analysis.

GC, particularly when coupled with a mass spectrometer (GC-MS), is highly effective for identifying unknown components in a mixture based on their mass spectra. acs.orgresearchgate.net For this compound, GC could be used for purity testing or to identify volatile impurities from its synthesis.

Table 2: Representative GC Parameters for Analysis of Derivatized Analytes

ParameterTypical Setting
ColumnCapillary column (e.g., DB-5ms, HP-5ms)
Carrier GasHelium or Hydrogen
Inlet Temperature250-300 °C
Oven ProgramTemperature gradient (e.g., 100 °C to 300 °C at 10 °C/min)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to HPLC for the analysis of flavonoids and related compounds. researchgate.netnih.gov It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.comuva.es The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and reduced organic solvent consumption. uva.es

For the analysis of polar compounds like chromones, a polar organic modifier such as methanol is added to the CO₂ mobile phase to increase its elution strength. nih.govresearchgate.net SFC methods can provide separations that are significantly faster than traditional HPLC methods while maintaining excellent peak shape and efficiency. researchgate.net The technique is suitable for both analytical and preparative-scale separations. nih.gov

Table 3: Comparison of SFC and HPLC for Flavonoid Analysis

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile PhaseSupercritical CO₂ (with organic modifier) uva.esAqueous buffer and organic solvent uts.edu.au
Analysis TimeSignificantly shorter (up to 3x faster) researchgate.netLonger run times
Solvent ConsumptionReduced organic solvent usage nih.govHigher organic solvent usage
Column BackpressureLower uva.esHigher chemcoplus.co.jp
Environmental ImpactGreener, more sustainable nih.govLess environmentally friendly

Electrophoretic Techniques for Purity Assessment and Interaction Studies

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques performed in narrow-bore capillaries. wikipedia.orgsciex.com It offers extremely high separation efficiencies, often exceeding those of HPLC, and requires minimal sample and reagent consumption. wikipedia.orgsciex.com

For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC) is the most appropriate CE mode. In MEKC, a surfactant (like sodium dodecyl sulfate) is added to the buffer solution above its critical micelle concentration. nih.gov This forms micelles that act as a pseudo-stationary phase. Neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for their separation based on differences in their partitioning coefficients. nih.gov Capillary Zone Electrophoresis (CZE), the simplest form of CE, is used for separating charged molecules based on their charge-to-mass ratio. libretexts.org

CE is exceptionally well-suited for the assessment of compound purity due to its high resolving power, which can separate closely related impurities that may co-elute in HPLC.

Coupled Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Profiling and Trace Analysis

Coupling a separation technique with a mass spectrometer provides a powerful tool for both quantification and structural identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for metabolite profiling and trace analysis. criver.comnih.gov After separation by LC, the analyte enters the mass spectrometer, where it is ionized (e.g., by Electrospray Ionization, ESI). The first mass analyzer selects the parent ion of the compound, which is then fragmented in a collision cell. The second mass analyzer separates the resulting fragment ions, creating a unique fragmentation pattern or "fingerprint" that confirms the compound's identity. nih.gov This high specificity and sensitivity make LC-MS/MS ideal for identifying and quantifying metabolites of this compound in complex biological matrices like plasma or urine. criver.comnih.gov Metabolite profiling helps to understand the biotransformation pathways of a compound, which is crucial in drug development. pharmaron.comyoutube.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is highly effective for the identification of volatile and semi-volatile compounds in complex mixtures. mdpi.comacs.org For a compound like this compound, GC-MS would be particularly useful for analyzing synthetic byproducts or for identifying metabolites after appropriate derivatization. acs.org

Table 4: Potential Metabolic Transformations of a Chromone Structure Detectable by LC-MS/MS

Metabolic ReactionDescriptionChange in Mass
HydroxylationAddition of a hydroxyl (-OH) group+16 Da
DemethylationRemoval of a methyl (-CH₃) group-14 Da
GlucuronidationConjugation with glucuronic acid+176 Da
SulfationConjugation with a sulfate (B86663) group+80 Da

Spectrophotometric and Spectrofluorometric Assays for Quantification

Spectroscopic methods provide rapid and straightforward approaches for the quantification of chromone derivatives.

Spectrophotometric assays rely on the principle that molecules absorb light at specific wavelengths. The chromone scaffold possesses a strong chromophore that absorbs UV light. d-nb.info Using a UV-Vis spectrophotometer, the concentration of this compound in a pure solution can be determined by measuring its absorbance at its λmax and applying the Beer-Lambert law. While less selective than chromatographic methods, it is a simple and cost-effective technique for quantifying the compound in non-complex samples.

Spectrofluorometric assays are based on the detection of fluorescence emitted by a molecule after it absorbs light. This method is inherently more sensitive than spectrophotometry. While not all chromones are fluorescent, many derivatives exhibit this property, which can be exploited for highly sensitive quantification. nih.govresearchgate.net In some cases, fluorogenic assays are used where the compound of interest interacts with a reagent system to produce a fluorescent product, such as the release of 7-amino-4-methylcoumarin (B1665955) (AMC). nih.gov The intensity of the resulting fluorescence is directly proportional to the concentration of the analyte. nih.gov


Electrochemical Methods for Redox Behavior and Detection

The electrochemical analysis of chromone derivatives, particularly flavonoids, is a well-established field, primarily focusing on their antioxidant properties which are conferred by hydroxyl substitutions. However, for this compound, which lacks hydroxyl groups, the electrochemical behavior is anticipated to be different, involving other electroactive moieties within its structure. While no direct experimental studies on the electrochemistry of this compound have been reported in the reviewed literature, its redox properties can be inferred by examining its constituent parts: the chromen-4-one core, the dimethyl-substituted A-ring, and the p-tolyl B-ring.

Electrochemical techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are powerful tools for investigating the redox processes of such organic molecules. mdpi.comsci-hub.se These methods can provide valuable information on oxidation and reduction potentials, the reversibility of electron transfer reactions, and the number of electrons involved. nih.gov

Redox Behavior of the Chromen-4-one Scaffold

The core of the molecule is the 2-phenyl-4H-chromen-4-one structure, also known as a flavone (B191248). In the absence of hydroxyl groups, the flavone skeleton itself is electrochemically active, though it typically requires higher potentials for oxidation compared to its hydroxylated counterparts. mdpi.comnih.gov The electroactivity is associated with the conjugated π-system and the carbonyl group at the C4 position. The carbonyl group can undergo reduction, while the extended π-system of the chromone ring can be oxidized. For non-hydroxylated flavones, irreversible oxidation peaks are generally observed at high positive potentials. mdpi.com

Electrochemical Contribution of Substituents

The substituents on the chromen-4-one core significantly influence its electrochemical properties.

Dimethyl Groups on the A-Ring: The two methyl groups at positions 6 and 8 are electron-donating groups. libretexts.org This electron-donating nature increases the electron density of the aromatic A-ring, which is expected to make the ring more susceptible to oxidation, likely at a lower potential compared to the unsubstituted chromone ring. Studies on methyl-substituted aromatic compounds have shown that the methyl groups themselves can undergo electrochemical oxidation, often leading to the formation of aldehydes or carboxylic acids under specific conditions. researchgate.netnih.gov

Expected Electrochemical Profile and Detection

Based on the analysis of related structures, the electrochemical profile of this compound is expected to exhibit the following features:

Irreversible Oxidation: The oxidation is likely to be an irreversible process due to the formation of reactive intermediates that undergo subsequent chemical reactions. mdpi.com

Multiple Oxidation Peaks: It is plausible that multiple anodic peaks would be observed in a voltammogram, corresponding to the sequential oxidation of the different electroactive sites: the dimethyl-substituted A-ring, the p-tolyl group, and potentially the heterocyclic C-ring at very high potentials.

Reduction of the Carbonyl Group: A cathodic peak corresponding to the reduction of the C4-carbonyl group may be observable, typically at negative potentials.

For analytical purposes, voltammetric methods could be developed for the detection of this compound. The selection of the working electrode (e.g., glassy carbon, boron-doped diamond), the solvent, and the supporting electrolyte would be crucial for obtaining well-defined and reproducible signals. mdpi.com The peak current obtained from techniques like DPV or SWV would be proportional to the concentration of the compound, allowing for its quantification.

The following table summarizes the anticipated electrochemical behavior of the different moieties of this compound based on literature for analogous structures.

Molecular MoietyExpected Electrochemical ProcessInfluencing FactorsPotential Application
6,8-Dimethylated A-Ring OxidationElectron-donating effect of methyl groups, solvent, electrolyteQuantitative analysis, mechanistic studies
2-(p-tolyl) B-Ring OxidationElectron-donating effect of the methyl group, steric effectsStructure-activity relationship studies
Chromen-4-one Core Oxidation of the π-system, Reduction of the C4-carbonylConjugation, solvent, pHElucidation of redox mechanism

It must be reiterated that the above discussion is predictive and based on the established electrochemical principles of related compounds. Detailed experimental investigations using techniques like cyclic voltammetry, coupled with spectroscopic and computational methods, are necessary to fully elucidate the precise redox mechanisms and to develop robust analytical methods for this compound.

Future Perspectives and Research Directions for 6,8 Dimethyl 2 P Tolyl 4h Chromen 4 One Research

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

A primary avenue for future research lies in the rational design and synthesis of novel analogues of 6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one. The goal is to systematically modify its core structure to enhance biological potency and selectivity for specific molecular targets. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how chemical modifications influence pharmacological effects. acs.org

Key strategies for analogue development will likely involve:

Substitution Pattern Modification : Altering the position and nature of substituents on both the chromone (B188151) core and the 2-phenyl ring can dramatically impact activity. acs.org For instance, studies on other chroman-4-ones have shown that larger, electron-withdrawing substituents in the 6- and 8-positions can be favorable for certain activities. acs.org The existing methyl groups at positions 6 and 8 and the p-tolyl group at position 2 of the title compound provide a foundational structure for further exploration.

Introduction of New Functional Groups : Incorporating groups capable of forming hydrogen bonds or other specific interactions can significantly improve binding affinity to target proteins. nih.gov For example, the reduction of a propanone unit to a propanol (B110389) in some chromenone derivatives remarkably enhanced their inhibitory activity against interleukin-5, highlighting the importance of hydrogen-bonding capabilities. nih.gov

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties can optimize the compound's pharmacokinetic profile without losing its desired biological activity. For instance, exchanging the carbonyl oxygen at the 4-position for a sulfur atom has been shown to alter the compound's interaction with its target, in some cases converting an agonist into an antagonist. acs.org

The chromen-4-one scaffold offers numerous possibilities for substitution, making it a versatile starting point for developing potent and selective ligands. acs.org By synthesizing a library of derivatives and evaluating their activity, researchers can establish robust SARs to guide the creation of next-generation compounds with optimized therapeutic properties. acs.org

Table 1: Structure-Activity Relationship (SAR) Insights for Chromen-4-one Derivatives

Structural Modification Observation Potential Impact on this compound Reference(s)
Substitution at 6- and 8-positions Electron-withdrawing groups can increase potency. Modifying the existing methyl groups could enhance activity. acs.org
Introduction of a hydroxyl group Can create hydrogen bonding capabilities, enhancing activity. Adding hydroxyl groups to the tolyl ring or alkyl side chains may improve target binding. nih.gov
Saturation of the C-ring Saturation of the chromen-4-one to a chroman-4-one can lead to a loss of activity. Confirms the importance of the planar chromen-4-one unit for biological function. nih.gov
Nature of the 2-position substituent Aromatic groups of different sizes influence inhibitory effects. Exploring alternatives to the p-tolyl group could fine-tune selectivity. acs.org
Modification of the 4-oxo group Thioation (replacing oxygen with sulfur) can switch a compound from an agonist to an antagonist. Offers a strategy to modulate the mechanism of action. acs.org

Exploration of Novel Therapeutic Targets and Indications

The broad bioactivity of the flavonoid and chromone classes suggests that this compound could have therapeutic applications across a range of diseases. nih.govhumanjournals.comorientjchem.org Future research should aim to identify and validate novel molecular targets and, consequently, new therapeutic indications for this compound and its analogues.

Initial research on related compounds provides a roadmap for this exploration:

Kinase Inhibition : Many chromone derivatives act as kinase inhibitors. nih.gov For example, flavopiridol (B1662207) was the first cyclin-dependent kinase (CDK) inhibitor to enter clinical trials. humanjournals.com Rho-associated coiled-coil containing serine/threonine protein kinases (ROCKs) have also been identified as potential targets for 4H-chromen-4-one derivatives in the context of diabetic retinopathy. nih.gov Investigating the effect of this compound on various kinases could uncover applications in oncology and inflammatory diseases.

Sigma Receptors : Chromen-4-one derivatives have recently been identified as ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in neurodegenerative disorders like Alzheimer's disease and in neuropathic pain. nih.govrsc.org Specific analogues have shown high affinity and selectivity for the σ1 receptor, suggesting a potential role in treating central nervous system disorders. nih.gov

Telomerase Inhibition : Certain trimethoxyphenyl-4H-chromen derivatives have been designed as telomerase inhibitors by regulating the expression of the protein dyskerin, which is crucial for telomerase stability and is overexpressed in many tumors. nih.govnih.gov This presents a promising anticancer strategy to explore for this compound.

Anti-inflammatory Pathways : Flavonoid derivatives are well-known for their anti-inflammatory properties, often acting by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α through pathways such as the TLR4/MAPK signaling cascade. nih.gov Given that inflammation is a key pathological process in many diseases, this remains a significant area for investigation. nih.gov

Table 2: Potential Therapeutic Targets for Chromen-4-one Based Compounds

Target Class Specific Target Example(s) Potential Therapeutic Indication(s) Reference(s)
Protein Kinases CDK, ROCK, PIM-1 Cancer, Diabetic Retinopathy, Inflammatory Disorders nih.govnih.gov
Sigma Receptors σ1 and σ2 receptors Alzheimer's Disease, Neuropathic Pain nih.govrsc.org
Telomerase Dyskerin regulation Cancer nih.govnih.gov
Inflammatory Pathways TLR4/MAPK, Interleukin-5 Inflammatory Diseases, Autoimmune Diseases, Asthma nih.govnih.gov
G Protein-Coupled Receptors GPR55 Inflammation, Neuropathic Pain, Metabolic Diseases acs.org

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, future research must integrate high-throughput "omics" technologies. frontiersin.org These approaches—transcriptomics, proteomics, and metabolomics—provide a global view of the molecular changes induced by the compound within a biological system, moving beyond a single-target perspective. youtube.commdpi.com

Transcriptomics : By analyzing changes in gene expression (RNA), transcriptomics can reveal the signaling pathways modulated by the compound. This can help in identifying its mechanism of action and potential off-target effects. youtube.com For example, transcriptomic analysis of other flavonoids has successfully identified the downregulation of genes involved in cholesterol biosynthesis. youtube.com

Proteomics : This technology assesses large-scale changes in protein levels and post-translational modifications, offering a direct look at the functional machinery of the cell. nih.gov Proteomics can validate targets identified through other means and uncover novel protein interactions. scispace.com

Metabolomics : As the downstream result of gene and protein activity, the metabolome provides a real-time snapshot of physiological status. mdpi.com Metabolomics can identify biomarkers of the compound's efficacy and reveal its impact on metabolic pathways, which is crucial for understanding its systemic effects. youtube.comnih.gov

Integrating these multi-omics datasets can provide a comprehensive foundation for understanding the compound's bioactivity, identifying functional genes, and elucidating complex biosynthetic pathways. nih.govoup.com This approach facilitates a shift from a one-drug-one-target paradigm to a more systems-level understanding of the compound's pharmacology. frontiersin.org

Advanced Delivery Systems and Nanotechnology Approaches (pre-clinical)

A significant challenge for many flavonoid compounds is their poor water solubility and low oral bioavailability, which can limit their therapeutic effectiveness. nih.gov Advanced drug delivery systems, particularly nanotechnology-based approaches, offer a promising solution to overcome these pharmacokinetic hurdles. benthamscience.com

Pre-clinical research should focus on developing and evaluating nanoformulations of this compound. These systems can improve solubility, protect the compound from metabolic degradation, and enable targeted delivery. nih.govmdpi.com

Table 3: Nanotechnology Platforms for Flavonoid Delivery

Nanocarrier System Description Key Advantages Reference(s)
Lipid-Based Nanoparticles (e.g., SLNs, NLCs) Composed of biodegradable and biocompatible lipids, these carriers can encapsulate both lipophilic and hydrophilic drugs. Enhance oral bioavailability, protect from degradation, facilitate absorption via lymphatic pathways. nih.govnih.govresearchgate.net
Polymeric Micelles Self-assembling structures with a hydrophobic core and a hydrophilic shell. Improve solubility, provide site-specific delivery. nih.gov
Nanogels/Hydrogels Cross-linked polymer networks that can be designed to be "smart" and respond to stimuli. Offer controlled and sustained release, improve bioavailability, and can be used in topical formulations. nih.govnih.gov
Liposomes Vesicles composed of one or more phospholipid bilayers. Biocompatible, versatile for encapsulating different drug types, can provide controlled release. mdpi.com

The encapsulation of flavonoids within these nanosystems has been shown to enhance their stability, bioavailability, and therapeutic potential, while also reducing potential toxicity. nih.govmdpi.comnih.gov These nanoformulations can be tailored for various administration routes, including oral and topical, thereby increasing patient compliance. nih.govuq.edu.aumdpi.com

Collaborative Research and Interdisciplinary Approaches

The journey of a natural product from initial discovery to a clinically approved drug is a complex, multidisciplinary endeavor. frontiersin.org The future development of this compound will require robust collaboration among experts from diverse scientific fields.

Successful drug discovery programs rely on the integration of expertise from:

Medicinal and Organic Chemistry : For the synthesis of analogues and establishment of SARs. mdpi.com

Pharmacology and Biology : To conduct bioassays, identify targets, and understand mechanisms of action. mdpi.com

Computational Modeling : To perform in silico screening and predict drug-target interactions.

Pharmaceutics : For the development of advanced drug delivery systems. mdpi.com

Genomics, Proteomics, and Metabolomics : To provide a systems-level understanding of the compound's effects.

Such interdisciplinary collaborations, often bridging academia and industry, are essential for translating fundamental research findings into tangible therapeutic solutions. drugdiscoverytrends.com By fostering a culture of open innovation and partnership, the scientific community can accelerate the research and development process, harnessing the full therapeutic potential of promising compounds like this compound.

Q & A

Q. What are the established synthetic routes for 6,8-Dimethyl-2-(p-tolyl)-4H-chromen-4-one?

The compound is typically synthesized via Claisen-Schmidt condensation followed by cyclization. For example, a derivative synthesis involved reacting (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one with sodium hydroxide and hydrogen peroxide in ethanol to form the chromen-4-one core . Solvent selection (e.g., DMF with K₂CO₃ as a base) and controlled temperature are critical for optimizing yield and purity .

Q. How is the structural identity of this compound confirmed?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. For instance, similar chromen-4-one derivatives were resolved with R-factors < 0.05, and disordered regions were modeled using PART instructions in SHELXL . Complementary techniques include ¹H/¹³C NMR (e.g., δ ~8.2–6.6 ppm for aromatic protons, δ ~177 ppm for the carbonyl carbon) and HRMS for molecular ion validation .

Q. What preliminary biological activities have been reported for chromen-4-one analogs?

Derivatives with pyrimidine substituents exhibited antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL), assessed via broth microdilution and SEM to observe membrane disruption . Docking studies using AutoDock Vina can predict binding affinities to targets like DNA gyrase .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., disorder, twinning) be resolved during refinement?

For disordered substituents (e.g., methyl or methoxy groups), use SHELXL’s PART and ISOR commands to constrain thermal parameters. High-resolution data (>0.8 Å) and TWIN/BASF instructions in SHELXL are effective for handling twinning . Validation tools like PLATON or RIDR should confirm geometric restraints .

Q. How to address contradictions in reported biological activity across studies?

Cross-validate using multiple assays (e.g., time-kill kinetics vs. MIC) and structural analogs. For example, substituent position (e.g., 6,8-dimethyl vs. 5,7-dihydroxy) significantly impacts antibacterial efficacy due to steric or electronic effects . Pair experimental data with computational ADMET predictions to resolve outliers.

Q. What advanced spectroscopic methods improve signal assignment in complex NMR spectra?

Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between H-3 (δ ~6.7 ppm) and the carbonyl carbon (δ ~177 ppm) confirm the chromen-4-one scaffold . Dynamic NMR at variable temperatures can clarify conformational exchange in crowded regions.

Q. How to design SAR studies for optimizing bioactivity?

Systematically vary substituents (e.g., electron-withdrawing groups at C-2 or C-6) and assess activity changes. A study on pyrimidine-containing derivatives showed that bulky C-2 substituents enhanced antibacterial potency by improving target binding . Docking simulations (e.g., with GOLD or Glide) guide rational modifications .

Q. What experimental strategies mitigate solvent interference in C–H activation reactions?

Electrochemical methods with solvent tuning (e.g., DMF/H₂O mixtures) enable selective C(sp³)–H functionalization. For example, chromen-4-one C3-alkylation was achieved with 85% yield using NH₄I as a redox mediator . Control reactions under inert atmospheres (N₂/Ar) prevent undesired oxidation.

Q. How to assess environmental toxicity when ecological data are limited?

Conduct in silico predictions using ECOSAR or TEST software, followed by in vitro assays (e.g., Daphnia magna acute toxicity). If persistence is suspected (logP > 3.5), evaluate biodegradation via OECD 301B tests .

Q. What computational tools validate crystallographic models?

Use checkCIF/PLATON to flag geometric outliers (e.g., bond angle deviations > 5°). For high Rint values (>0.1), reprocess data with SCALE3 in SHELXL to correct absorption effects . Hydrogen-bonding networks should align with electrostatic potential maps from DFT calculations .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Chromen-4-one Derivatives

ParameterValue (Example)Software/ToolReference
R-factor0.048SHELXL
Data-to-parameter ratio17.6CrysAlisPro
Twinning fraction0.25 (BASF)SHELXL

Q. Table 2. NMR Assignments for this compound

Proton/Carbonδ (ppm)MultiplicityCorrelation (2D NMR)Reference
H-36.68sHMBC to C-4 (177 ppm)
C-4 (carbonyl)177.6--

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.